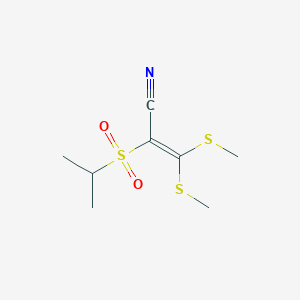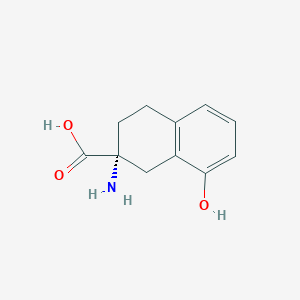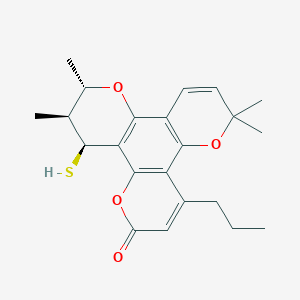
12-Thiocalanolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Thiocalanolide B is a natural product that is derived from the plant Calophyllum brasiliense. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. Due to its potential therapeutic applications, 12-Thiocalanolide B has become the subject of intense scientific research in recent years.
Mécanisme D'action
The mechanism of action of 12-Thiocalanolide B is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation, tumor growth, and viral replication.
Effets Biochimiques Et Physiologiques
Studies have shown that 12-Thiocalanolide B has several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. It has also been found to induce apoptosis, which is a process of programmed cell death that is important in the treatment of cancer. Additionally, 12-Thiocalanolide B has been found to inhibit the replication of certain viruses, including HIV.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 12-Thiocalanolide B in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of studies. However, one limitation of using this compound is its complex synthesis method. This can make it difficult and time-consuming to obtain in large quantities, which can limit its use in certain studies.
Orientations Futures
There are several future directions for research on 12-Thiocalanolide B. One area of interest is its potential as a treatment for autoimmune diseases such as multiple sclerosis and lupus. Another area of interest is its potential as a treatment for viral infections such as hepatitis C. Additionally, there is interest in developing new synthetic methods for producing this compound, which could make it more accessible for use in research and potential therapeutic applications.
Conclusion:
In conclusion, 12-Thiocalanolide B is a natural product that has shown great promise as a potential treatment for a variety of diseases. Its wide range of biological activities and potential therapeutic applications have made it the subject of intense scientific research. While there are still many unanswered questions about its mechanism of action and potential uses, the future looks bright for this promising compound.
Méthodes De Synthèse
The synthesis of 12-Thiocalanolide B involves several steps, including extraction from the plant, purification, and chemical modification. The most common method for synthesizing this compound is through the use of organic solvents and chromatography techniques. The process is time-consuming and requires a high level of expertise.
Applications De Recherche Scientifique
12-Thiocalanolide B has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that this compound has anti-inflammatory properties, making it a potential treatment for diseases such as arthritis and asthma. It has also been found to have anti-tumor properties, making it a potential treatment for cancer. Additionally, 12-Thiocalanolide B has been shown to have anti-viral properties, making it a potential treatment for viral infections such as HIV.
Propriétés
Numéro CAS |
183791-90-4 |
|---|---|
Nom du produit |
12-Thiocalanolide B |
Formule moléculaire |
C22H26O4S |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(16S,17S,18S)-10,10,16,17-tetramethyl-6-propyl-18-sulfanyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H26O4S/c1-6-7-13-10-15(23)25-20-16(13)19-14(8-9-22(4,5)26-19)18-17(20)21(27)11(2)12(3)24-18/h8-12,21,27H,6-7H2,1-5H3/t11-,12-,21-/m0/s1 |
Clé InChI |
JLDHRKWONIFCQR-OABGYEMISA-N |
SMILES isomérique |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)S |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)S |
SMILES canonique |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)S |
Autres numéros CAS |
183791-90-4 |
Synonymes |
12-Thiocalanolide B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



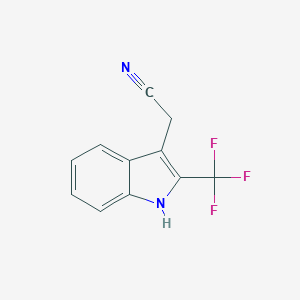
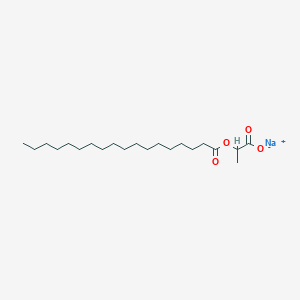
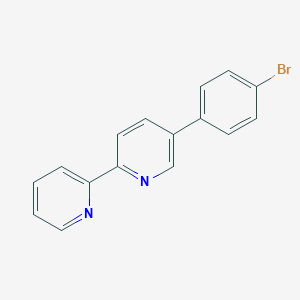
![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)
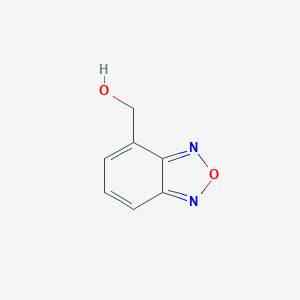
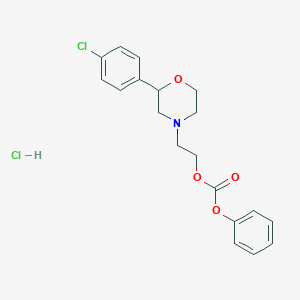
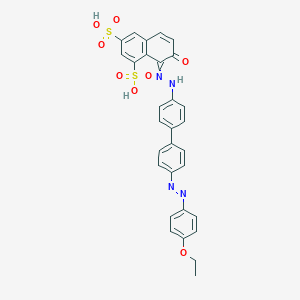
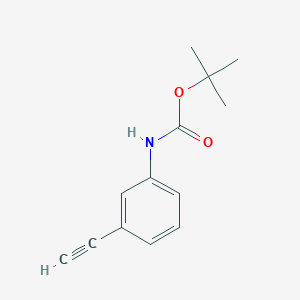
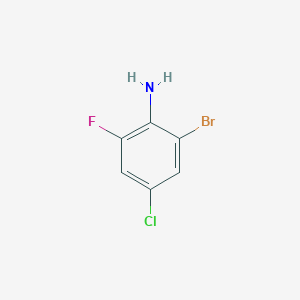
![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)
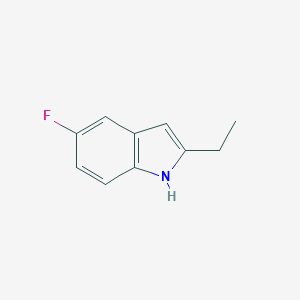
![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)
